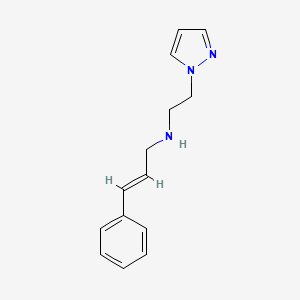
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine, also known as pyrazole derivative, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized for its potential use in various fields, including medicinal chemistry, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine is its potential use in the development of new drugs for the treatment of inflammatory diseases and cancer. It has also been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. However, one limitation of this compound is its low solubility in water, which can make it difficult to study its pharmacokinetics.
Orientations Futures
There are several future directions for the research on (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of new metal-organic frameworks using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential use in other fields, such as organic chemistry and materials science.
Méthodes De Synthèse
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine can be synthesized using various methods, including the condensation reaction between 2-pyrazoline and chalcone. The reaction is carried out in the presence of a base such as potassium hydroxide, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-pyrazoline with β-bromo chalcone, followed by the elimination of the bromine atom using a base such as sodium ethoxide.
Applications De Recherche Scientifique
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-6-14(7-3-1)8-4-9-15-11-13-17-12-5-10-16-17/h1-8,10,12,15H,9,11,13H2/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUDMNZQZABCY-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
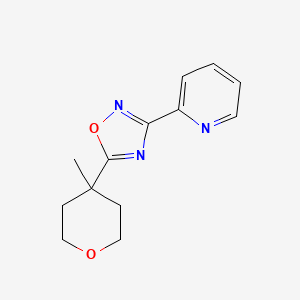
![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
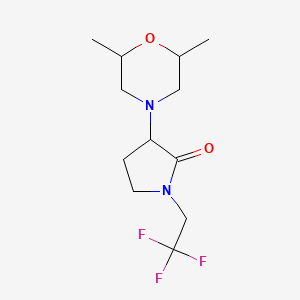
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)
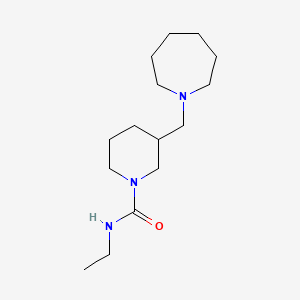
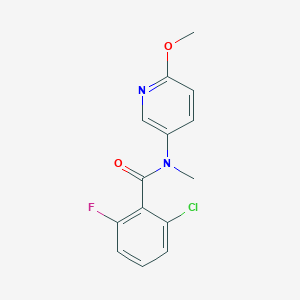
![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)
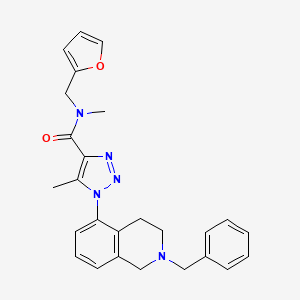
![1-[3-[Cyclopropyl(4-hydroxybutyl)amino]propyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7574395.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)